Patent-Cited PI3K Inhibitor Intermediate: Differentiated Positional Isomer Activity
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is explicitly cited as a key intermediate in the synthesis of PI3K inhibitors in multiple patent documents . The 3-substituted pyrazole regioisomer (target compound) is specifically required for the construction of the active pharmacophore, as the 5-substituted positional isomer (CAS 34605-70-4) leads to inactive or markedly less potent compounds in the same patent families . The patents demonstrate that the 3-(2,5-dimethylpyrrol-1-yl) substitution pattern on the 1-methyl-1H-pyrazole core is essential for achieving potent PI3Kγ and PI3Kα inhibition .
| Evidence Dimension | PI3K Inhibitor Potency (Patent SAR) |
|---|---|
| Target Compound Data | Exact 3-substituted regioisomer required for active PI3K inhibitor construction; specified as intermediate in US2016/229837, WO2016/131098, EP2426135 |
| Comparator Or Baseline | 5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole (CAS 34605-70-4) - positional isomer leading to inactive compounds in patent SAR |
| Quantified Difference | Qualitative difference in activity: 3-substituted active vs. 5-substituted inactive (no quantitative IC50 provided in patent abstracts) |
| Conditions | PI3K biochemical and cellular assays as described in patent specifications |
Why This Matters
Procurement of the correct regioisomer is critical for reproducing patented PI3K inhibitor syntheses; use of the 5-substituted isomer would yield inactive compounds and invalidate SAR studies.
